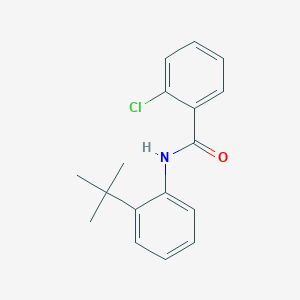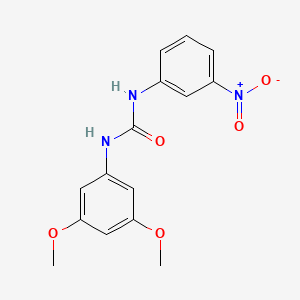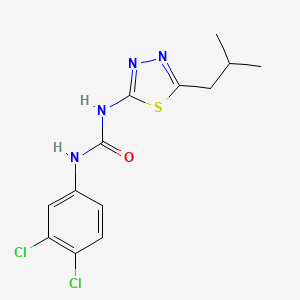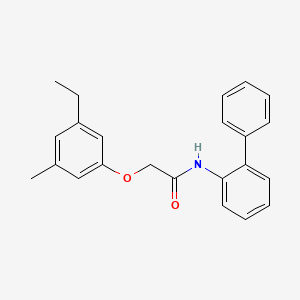![molecular formula C21H26N2O2 B5749253 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is not fully understood. However, it is believed that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to enhance the activity of GABAergic neurotransmission, which is responsible for inhibiting neuronal activity.
Biochemical and Physiological Effects
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Furthermore, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is also stable and has a long shelf life. However, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine. One potential direction is to investigate the use of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another direction is to explore the use of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in the treatment of drug addiction and withdrawal. Furthermore, the development of new methods for improving the solubility and bioavailability of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine could enhance its therapeutic potential.
Conclusion
In conclusion, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is a promising compound with significant potential for drug development. Its pharmacological properties and mechanism of action make it a promising candidate for the treatment of various neurological and psychiatric disorders. Future research should focus on exploring the full therapeutic potential of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine and developing new methods for improving its solubility and bioavailability.
Synthesemethoden
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can be synthesized through various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with p-anisoyl chloride in the presence of a base catalyst. Another method involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The yield of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine obtained through these methods is typically high, making them suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. Studies have shown that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has anxiolytic, antidepressant, and antinociceptive effects. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to be effective in treating neuropathic pain, Parkinson's disease, and schizophrenia. Furthermore, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-4-6-20(17(16)2)22-11-13-23(14-12-22)21(24)15-18-7-9-19(25-3)10-8-18/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGGDXITUGKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)

![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)

![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)